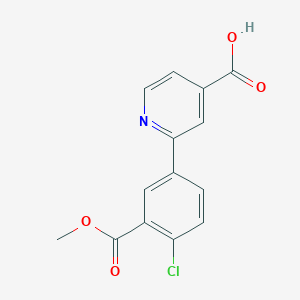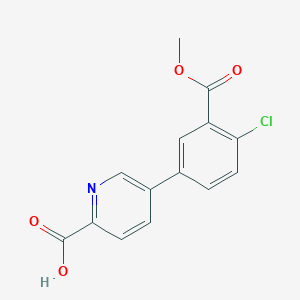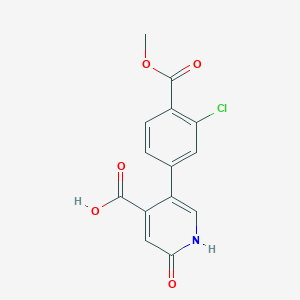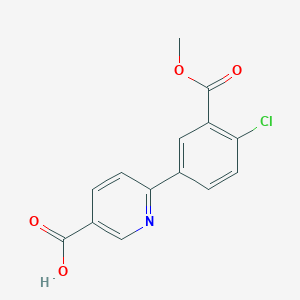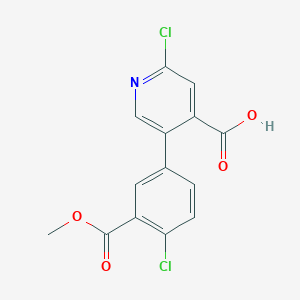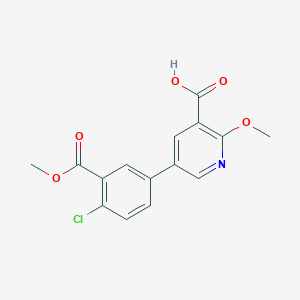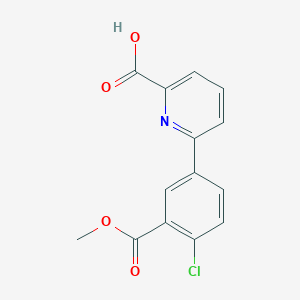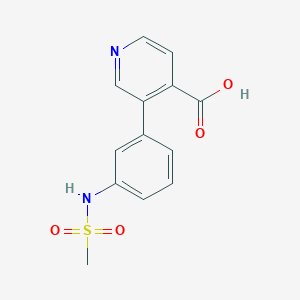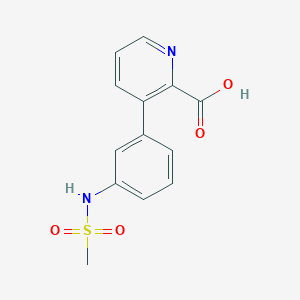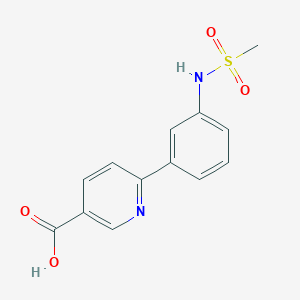
6-(3-Methylsulfonylaminophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylsulfonylaminophenyl)nicotinic acid, or 6-MSA-PN, is a naturally occurring compound found in the human body. It is a derivative of nicotinic acid, which is a form of vitamin B3. 6-MSA-PN is a highly versatile compound with a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
6-MSA-PN has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to investigate the effects of environmental pollutants on the human body. Additionally, 6-MSA-PN has been used to study the role of nicotinic acid in metabolism, as well as its role in the development of metabolic diseases such as diabetes.
Mécanisme D'action
6-MSA-PN is an inhibitor of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. This enzyme is involved in the production of reactive oxygen species (ROS) which are toxic to cells. By inhibiting NADPH oxidase, 6-MSA-PN reduces ROS production and thus protects cells from oxidative damage.
Biochemical and Physiological Effects
6-MSA-PN has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to reduce the production of ROS and thus protect cells from oxidative damage. Additionally, 6-MSA-PN has been shown to reduce inflammation, improve insulin sensitivity, and reduce the risk of metabolic diseases such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-MSA-PN in laboratory experiments is its ability to inhibit NADPH oxidase and thus reduce ROS production. This makes it an ideal tool for studying the effects of oxidative stress on cells. One limitation of 6-MSA-PN is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
Future research on 6-MSA-PN should focus on its potential therapeutic applications. For example, further research should be conducted to investigate its potential to reduce inflammation and improve insulin sensitivity. Additionally, further research should be conducted to investigate its potential to protect cells from oxidative damage. Finally, further research should be conducted to understand the molecular mechanisms by which 6-MSA-PN inhibits NADPH oxidase.
Méthodes De Synthèse
6-MSA-PN can be synthesized through a multi-step process involving the condensation of 3-methylsulfonylaminophenol and nicotinic acid. The reaction is catalyzed by anhydrous sodium sulfate in aqueous ethanol at a temperature of 80-90°C. The reaction is carried out under an inert atmosphere and the reaction mixture is stirred for 4-6 hours. The product is then purified by column chromatography and recrystallized from aqueous ethanol.
Propriétés
IUPAC Name |
6-[3-(methanesulfonamido)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWXJNVAOLJFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688361 |
Source


|
| Record name | 6-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-51-5 |
Source


|
| Record name | 6-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


